molecular formula C23H19N3O2S B2528437 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1235321-38-6

2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No. B2528437
M. Wt: 401.48
InChI Key: RCXGJTXHJDCPDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include techniques such as N-alkylation, as seen in the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole. This compound was synthesized by N-alkylating 2-(pyridin-2-yl)-1H-benzo[d]imidazole, indicating a method that could potentially be applied to the synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole, although the specific details of the latter's synthesis are not provided in the data . Additionally, a one-pot nitro reductive cyclization method using sodium dithionite as a reductive cyclizing agent in DMSO medium was employed to synthesize ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . This suggests that similar one-pot methods could be relevant for the synthesis of related imidazole derivatives.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction technique is a powerful tool to determine the solid-state structure of compounds, as demonstrated for 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole . Similarly, the crystal structure of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was elucidated, showing that it crystallizes in the monoclinic system with molecules linked by C—H…O intermolecular hydrogen bonds . These findings highlight the importance of X-ray crystallography in the structural analysis of imidazole derivatives.

Chemical Reactions Analysis

The reactivity of imidazole compounds can be influenced by their functional groups and molecular structure. While the provided data does not detail specific reactions for 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole, the synthesis methods and structural characterizations of related compounds suggest that such molecules could participate in various organic reactions, including cyclization and alkylation . The presence of nitro groups and other substituents can also affect the electron density and reactivity of the imidazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be predicted using quantum chemical calculations, such as density functional theory (DFT). For instance, DFT/B3LYP method with the 6-311++G(d, p) basis set was used to characterize the molecular and spectroscopic features of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole . Theoretical calculations can provide insights into the electronic structure, which is essential for understanding the absorption spectra and reactivity of the compounds. The anticancer activity of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was also assessed, showing promising activity against certain cancer cell lines . This indicates that the physical and chemical properties of imidazole derivatives can have significant biological implications.

Scientific Research Applications

Electrochemical Studies

  • A study by Soylemez et al. (2015) used a derivative, 2-(3-nitrophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole (BIMN), for electrochemical copolymerization. This resulted in polymers with lower oxidation potential, lower bandgap, and higher optical contrast, indicating potential applications in electrochemical devices (Soylemez et al., 2015).

Corrosion Inhibition

  • Singh et al. (2017) reported on the use of imidazole derivatives, including 4,5-diphenyl-2-(p-tolyl)-imidazole, as corrosion inhibitors for steel in CO2 saturated environments. They found these derivatives effectively inhibited corrosion, suggesting potential applications in materials science and engineering (Singh et al., 2017).

Antimicrobial Agents

  • A study by Shruthi et al. (2016) explored the synthesis of novel benzimidazole–oxadiazole hybrid molecules, demonstrating potent antimicrobial activities. This indicates potential applications in developing new antimicrobial drugs (Shruthi et al., 2016).

Anti-Tuberculosis Activity

  • Ramprasad et al. (2015) synthesized a series of 2-(imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-1H-benzimidazole derivatives showing potent anti-tuberculosis activity. This research opens avenues for new tuberculosis treatments (Ramprasad et al., 2015).

Anticancer Studies

  • Kumar et al. (2020) synthesized a novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, showing promising anticancer activity against melanoma cancer cell lines. This research suggests potential applications in cancer therapy (Kumar et al., 2020).

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound.


I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

2-benzylsulfanyl-1-(4-methylphenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-17-10-12-20(13-11-17)25-22(19-8-5-9-21(14-19)26(27)28)15-24-23(25)29-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXGJTXHJDCPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

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